![molecular formula C36H51NO7 B12389466 (3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)
(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WDB002 is a natural product belonging to the FK506/rapamycin family. This compound was identified in 2020 and has shown promise in binding and inhibiting human centrosomal protein 250 by forming tri-complexes with an intracellular chaperone protein .
Vorbereitungsmethoden
WDB002 is derived from the genomes of Streptomyces malaysiensis isolates, which were analyzed for gene clusters similar to those involved in the biosynthesis of rapamycin and FK506 . The synthetic routes and reaction conditions for WDB002 involve the use of specific gene clusters that facilitate its production. Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Analyse Chemischer Reaktionen
WDB002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WDB002 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the binding and inhibition of centrosomal proteins.
Biology: It helps in understanding the role of centrosomal proteins in cell division and chromosome organization.
Wirkmechanismus
WDB002 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that targets the centrosomal protein CEP250. This binding inhibits the function of CEP250, impacting chromosome organization and segregation. The molecular targets and pathways involved include the inhibition of intracellular targets such as calcineurin, TOR, and CEP250 .
Vergleich Mit ähnlichen Verbindungen
WDB002 is similar to other natural products in the FK506/rapamycin family, such as FK506 (tacrolimus) and rapamycin (sirolimus). These compounds also bind to FKBP12 and inhibit intracellular targets. Other similar compounds include pimecrolimus, everolimus, and temsirolimus, which are used in various therapeutic applications .
Eigenschaften
Molekularformel |
C36H51NO7 |
|---|---|
Molekulargewicht |
609.8 g/mol |
IUPAC-Name |
(1R,9S,12R,13E,16E,19R,20S,21R,22S,25R)-1,20-dihydroxy-19,21,25-trimethyl-12-[(2R)-1-phenylbutan-2-yl]-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacosa-13,16-diene-2,3,10-trione |
InChI |
InChI=1S/C36H51NO7/c1-5-28(23-27-16-10-8-11-17-27)31-19-12-7-6-9-15-24(2)32(38)26(4)30-21-20-25(3)36(42,44-30)33(39)34(40)37-22-14-13-18-29(37)35(41)43-31/h6,8-12,16-17,19,24-26,28-32,38,42H,5,7,13-15,18,20-23H2,1-4H3/b9-6+,19-12+/t24-,25-,26+,28-,29+,30+,31+,32+,36-/m1/s1 |
InChI-Schlüssel |
GXUHHYCGCXNPBU-YNPSNRGGSA-N |
Isomerische SMILES |
CC[C@H](CC1=CC=CC=C1)[C@@H]2/C=C/C/C=C/C[C@H]([C@@H]([C@H]([C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)C)O)C |
Kanonische SMILES |
CCC(CC1=CC=CC=C1)C2C=CCC=CCC(C(C(C3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




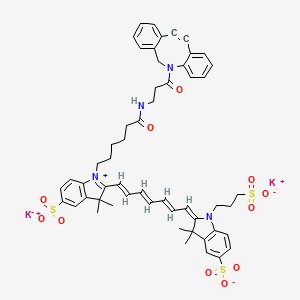
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

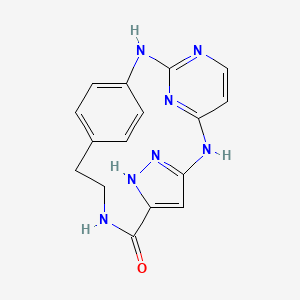
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
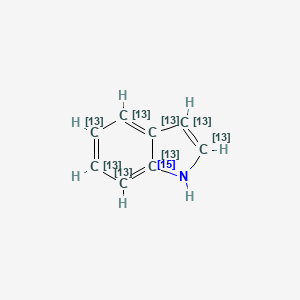
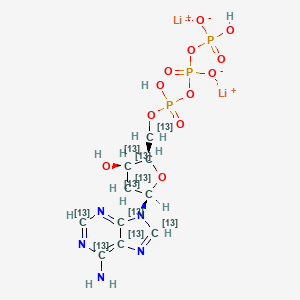
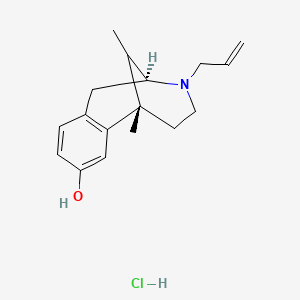

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

